molecular formula C23H31N3O8S B2568772 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate CAS No. 1396876-99-5

2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate

Cat. No.: B2568772
CAS No.: 1396876-99-5
M. Wt: 509.57
InChI Key: XLGIONJQCHHQNV-UHFFFAOYSA-N
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Description

The compound 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a highly specialized chemical used in various fields of scientific research. This molecule, with its complex structure, incorporates features from several chemical families, making it particularly versatile and effective in its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate typically involves multiple steps:

  • Preparation of Intermediates: The first step involves preparing the key intermediates. For instance, 3,5-dimethoxybenzyl alcohol can be converted to its bromide derivative using HBr in acetic acid.

  • Formation of Piperidine Derivative: This intermediate is then reacted with piperidine to form 4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine under basic conditions.

  • Acetylation Step: The piperidine derivative is acetylated with N-(4-methylthiazol-2-yl)acetyl chloride in the presence of a base like triethylamine.

  • Oxalate Formation: The final step involves treating the resulting compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

For large-scale production, the process is optimized to ensure high yield and purity. This involves using high-efficiency reactors, purification systems like recrystallization and chromatography, and continuous monitoring of reaction conditions to avoid by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Under oxidative conditions, the dimethoxybenzyl group can undergo demethylation, forming hydroxy derivatives.

  • Reduction: The thiazole ring is stable under most reducing conditions, though extreme conditions may reduce the ring.

  • Substitution: The piperidine nitrogen can undergo various substitution reactions, potentially forming quaternary ammonium salts.

Common Reagents and Conditions

  • Oxidation: KMnO4, H2O2 in acidic or basic medium.

  • Reduction: LiAlH4, NaBH4 in inert solvents like THF.

  • Substitution: Alkyl halides or sulfonates under nucleophilic conditions.

Major Products

  • Oxidation: Formation of hydroxy derivatives or quinones.

  • Reduction: Reduced piperidine derivatives.

  • Substitution: Quaternary ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules. Its diverse functional groups allow for various chemical modifications.

Biology

In biological research, it is often employed as a ligand in receptor studies. Its unique structure allows it to interact specifically with certain biological targets.

Medicine

Medically, it serves as a prototype for developing new pharmacological agents. Its ability to interact with multiple biological targets makes it valuable in drug discovery.

Industry

In the industrial sector, this compound finds use in the synthesis of specialty chemicals, intermediates for pharmaceuticals, and advanced materials.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Binding to Receptors: It interacts with specific receptors on cell surfaces, altering cell signaling pathways.

  • Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

  • Molecular Pathways: It affects pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as:

  • 2-(4-(((3,5-Dichlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

  • 2-(4-(((3,5-Dimethylbenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Our compound stands out due to the presence of the dimethoxybenzyl group, which enhances its reactivity and specificity in biological systems.

Each similar compound has distinct properties, but the dimethoxy group offers unique reactivity and interaction potential, making it a preferred choice in certain applications.

Properties

IUPAC Name

2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S.C2H2O4/c1-15-14-29-21(22-15)23-20(25)11-24-6-4-16(5-7-24)12-28-13-17-8-18(26-2)10-19(9-17)27-3;3-1(4)2(5)6/h8-10,14,16H,4-7,11-13H2,1-3H3,(H,22,23,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGIONJQCHHQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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